H-ヒスチジン-セリン-OH

説明

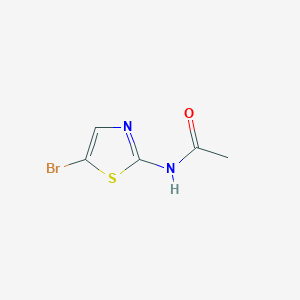

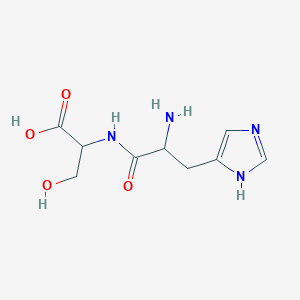

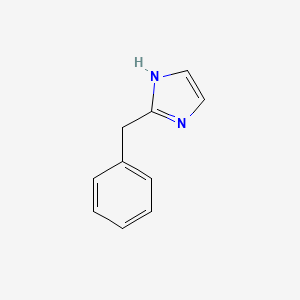

His-Ser, also known as histidine-serine, is a naturally occurring amino acid combination found in many proteins. It is an important component of the human body, playing a role in the regulation of enzyme activity, cell signaling, and metabolism. Histidine-serine has been studied for its potential applications in laboratory experiments, and its biochemical and physiological effects have been the subject of scientific research.

科学的研究の応用

水素結合研究

ヒスチジン-セリン化合物は、水素結合の研究において重要な役割を果たします。水素結合は、電気陰性原子と、別の電気陰性原子に結合した水素原子との間の双極子-双極子相互作用の一種です。 この相互作用は、タンパク質や核酸の構造において重要な役割を果たしています .

化粧品における生物活性ペプチド

ヒスチジン-セリンは、皮膚の健康と美しさを向上させる可能性があることから、化粧品業界で注目を集めている生物活性ペプチドの一種です。 これらの小さなタンパク質断片は、抗酸化、抗老化、抗炎症、抗菌などのさまざまな生物活性を示し、化粧品配合に理想的な成分となっています .

非水性溶媒における触媒トライアド

ヒスチジン-セリンは、非水性溶媒中で研究されてきた触媒トライアドセリン-ヒスチジン-アスパラギン酸(SER-HIS-ASP)の一部です。 プロトン性溶媒と非プロトン性溶媒の、遷移状態の安定化に及ぼす影響の主な違いが分析されています .

置換イミダゾールの合成

ヒスチジン-セリン中のイミダゾール環は、置換イミダゾールの合成における重要な構成要素です。 これらの複素環は、さまざまな日常的な用途で使用される機能性分子にとって重要な構成要素です .

イミダゾール-4-オンの調製

ヒスチジン-セリン中のイミダゾール環は、天然物、医薬品、農業、その他の用途など、さまざまな用途のための重要な足場であるイミダゾール-4-オンの調製に使用できます .

無機2D材料における超イオン機能

ヒスチジン-セリンには直接関連していませんが、水素イオン(H+)の研究は、この化合物の研究に関連しています。 無機2D材料は、科学者にとって超イオン機能を探求するための最前線を提供してきました .

作用機序

Target of Action

His-Ser, also known as H-HIS-SER-OH or (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanoic acid, is a short peptide with hydrolysis cleavage activity . It is an endogenous metabolite, meaning it is naturally produced within the body . The primary targets of His-Ser are proteins and peptides, where it acts as a protease, an enzyme that performs proteolysis .

Mode of Action

His-Ser interacts with its targets by breaking the peptide bonds that join amino acids together in proteins . This process is facilitated by the catalytic triad, a set of three coordinated amino acids found in the active site of some enzymes . The catalytic triad commonly consists of a serine (Ser), histidine (His), and an acidic residue, often aspartate (Asp) or glutamate (Glu) . In the case of His-Ser, the triad is likely to be Ser-His-His .

Biochemical Pathways

The action of His-Ser affects the protein metabolism pathway. Proteins, after serving their purpose, need to be degraded and recycled. His-Ser, acting as a protease, plays a vital role in this process by cleaving peptide bonds in proteins . This leads to the breakdown of proteins into smaller peptides or individual amino acids, which can then be reused by the body for the synthesis of new proteins .

Pharmacokinetics

The pharmacokinetics of His-Ser, like other peptides, is influenced by its susceptibility to proteolytic degradation by peptidases . This leads to a short half-life and rapid elimination from the body . .

Result of Action

The primary result of His-Ser’s action is the breakdown of proteins into smaller peptides or individual amino acids . This process is crucial for various biological functions, including protein digestion, cell signaling, inflammation, and protein processing .

将来の方向性

特性

IUPAC Name |

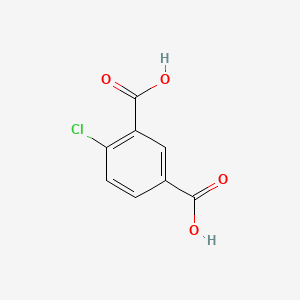

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMQYPTDYSENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331147 | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21438-60-8 | |

| Record name | NSC374900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)